molecular formula C23H23Cl2NO5 B265532 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265532
M. Wt: 464.3 g/mol
InChI Key: ASIWCHLKGXAQAV-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one, also known as DMP 777, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurons, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In cardiovascular cells, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to activate the AMPK pathway, which regulates energy metabolism and reduces inflammation.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. In neurons, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to increase the expression of antioxidant and anti-inflammatory genes, leading to neuroprotection. In cardiovascular cells, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to increase glucose uptake and reduce inflammation, leading to improved cardiac function.

Advantages and Limitations for Lab Experiments

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has several advantages for lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 also has limitations, including its high cost and limited availability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 research, including the development of novel synthesis methods to improve yield and reduce cost, the identification of new targets and signaling pathways, and the evaluation of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 in animal models and clinical trials. Additionally, the combination of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 with other drugs or therapies may enhance its efficacy and reduce toxicity. Overall, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has great potential for further research and development in various fields.

Synthesis Methods

The synthesis of 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 involves the reaction of 2,4-dichlorophenyl isocyanate with 3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to protect neurons from oxidative stress and reduce inflammation. In cardiovascular disease, 5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one 777 has been shown to reduce blood pressure and improve cardiac function.

properties

Product Name

5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C23H23Cl2NO5

Molecular Weight

464.3 g/mol

IUPAC Name

(4E)-5-(2,4-dichlorophenyl)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H23Cl2NO5/c1-13-11-14(5-8-18(13)31-3)21(27)19-20(16-7-6-15(24)12-17(16)25)26(9-4-10-30-2)23(29)22(19)28/h5-8,11-12,20,27H,4,9-10H2,1-3H3/b21-19+

InChI Key

ASIWCHLKGXAQAV-XUTLUUPISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)Cl)Cl)/O)OC

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)Cl)Cl)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=C(C=C(C=C3)Cl)Cl)O)OC

Origin of Product

United States

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